4-(Benzylamino)-3-bromopent-3-en-2-one
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Overview
Description
4-(Benzylamino)-3-bromopent-3-en-2-one is an organic compound that features a benzylamino group attached to a brominated pentenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzylamino)-3-bromopent-3-en-2-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and amination processes. These methods are optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
4-(Benzylamino)-3-bromopent-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the benzylamino group to a corresponding nitro or imine derivative.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles: Sodium hydroxide (NaOH), ammonia (NH₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted pentenones .
Scientific Research Applications
4-(Benzylamino)-3-bromopent-3-en-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Benzylamino)-3-bromopent-3-en-2-one involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds with active sites of enzymes, while the bromine atom may participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Benzylamino)butoxy-9H-carbazole: Known for its antimicrobial activity.
2-(Benzylamino)-2-hydroxyethylamine: Investigated for its potential as an enzyme inhibitor.
Uniqueness
4-(Benzylamino)-3-bromopent-3-en-2-one is unique due to its specific combination of a benzylamino group and a brominated pentenone structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
664326-10-7 |
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Molecular Formula |
C12H14BrNO |
Molecular Weight |
268.15 g/mol |
IUPAC Name |
4-(benzylamino)-3-bromopent-3-en-2-one |
InChI |
InChI=1S/C12H14BrNO/c1-9(12(13)10(2)15)14-8-11-6-4-3-5-7-11/h3-7,14H,8H2,1-2H3 |
InChI Key |
YJFJSGCNWKJCNE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C(=O)C)Br)NCC1=CC=CC=C1 |
Origin of Product |
United States |
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